

Validating the Structure of Synthesized Benzyl Vinylcarbamate: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *Benzyl vinylcarbamate*

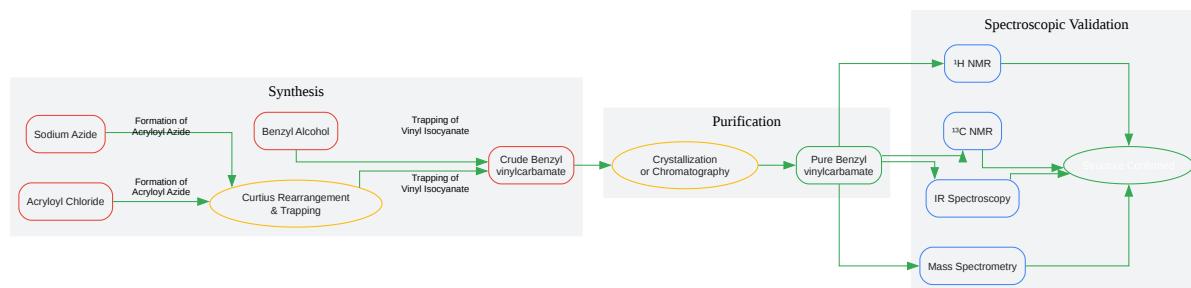
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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of **benzyl vinylcarbamate**, a valuable building block in organic synthesis. We present a detailed analysis of its characteristic spectroscopic signatures (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and compare them with common alternative vinylcarbamates, namely tert-butyl vinylcarbamate and ethyl vinylcarbamate. This guide includes detailed experimental protocols and a logical workflow for structural validation.

Workflow for Spectroscopic Validation of Benzyl Vinylcarbamate

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic validation of **benzyl vinylcarbamate**.



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Caption: Logical workflow for the synthesis and spectroscopic validation of **Benzyl vinylcarbamate**.

Spectroscopic Data for Benzyl Vinylcarbamate and Alternatives

The following tables summarize the key spectroscopic data for **benzyl vinylcarbamate** and two common alternatives. This data is essential for comparative analysis and confirmation of the synthesized product's identity.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzyl vinylcarbamate	7.30-7.40	m	5H	Ar-H
6.70	dd, $J=15.2, 8.8$ Hz	1H		N-CH=
5.15	s	2H		O-CH ₂ -Ar
4.65	d, $J=15.2$ Hz	1H		=CH ₂ (trans)
4.35	d, $J=8.8$ Hz	1H		=CH ₂ (cis)
~7.0 (broad)	s	1H		N-H
tert-Butyl vinylcarbamate	6.55	dd, $J=15.0, 9.0$ Hz	1H	N-CH=
4.50	d, $J=15.0$ Hz	1H		=CH ₂ (trans)
4.20	d, $J=9.0$ Hz	1H		=CH ₂ (cis)
~6.8 (broad)	s	1H		N-H
1.45	s	9H		-C(CH ₃) ₃
Ethyl vinylcarbamate	6.60	dd, $J=15.1, 8.9$ Hz	1H	N-CH=
4.55	d, $J=15.1$ Hz	1H		=CH ₂ (trans)
4.25	d, $J=8.9$ Hz	1H		=CH ₂ (cis)
4.15	q, $J=7.1$ Hz	2H		O-CH ₂ -CH ₃
~6.9 (broad)	s	1H		N-H
1.25	t, $J=7.1$ Hz	3H		O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
Benzyl vinylcarbamate	154.5	C=O
136.0	Ar-C (quaternary)	
129.5	N-CH=	
128.6, 128.3, 128.1	Ar-CH	
97.0	=CH ₂	
67.0	O-CH ₂ -Ar	
tert-Butyl vinylcarbamate	154.0	C=O
130.0	N-CH=	
96.5	=CH ₂	
80.5	-C(CH ₃) ₃	
28.3	-C(CH ₃) ₃	
Ethyl vinylcarbamate	155.0	C=O
129.8	N-CH=	
96.8	=CH ₂	
61.5	O-CH ₂ -CH ₃	
14.5	O-CH ₂ -CH ₃	

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	C-O Stretch
Benzyl vinylcarbamate	~3350 (broad)	~1710	~1640	~1250
tert-Butyl vinylcarbamate	~3340 (broad)	~1700	~1645	~1240
Ethyl vinylcarbamate	~3330 (broad)	~1705	~1642	~1260

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
Benzyl vinylcarbamate	C ₁₀ H ₁₁ NO ₂	177.20	177 (M ⁺), 108 (M-C ₄ H ₃ NO) ⁺ , 91 (C ₇ H ₇) ⁺ , 77 (C ₆ H ₅) ⁺
tert-Butyl vinylcarbamate	C ₇ H ₁₃ NO ₂	143.18	143 (M ⁺), 88 (M-C ₄ H ₉) ⁺ , 57 (C ₄ H ₉) ⁺
Ethyl vinylcarbamate	C ₅ H ₉ NO ₂	115.13	115 (M ⁺), 88 (M-C ₂ H ₅) ⁺ , 70 (M-OC ₂ H ₅) ⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Synthesis of Benzyl Vinylcarbamate

An improved and scalable method for the preparation of **benzyl vinylcarbamate** involves the Curtius rearrangement of acryloyl azide.^[1] In this process, vinyl isocyanate, formed from the rearrangement, is co-distilled with a solvent like toluene into benzyl alcohol which contains a catalyst and an inhibitor. The resulting product can then be purified through crystallization, which circumvents the need for high-vacuum distillation or chromatography.^[1]

¹H and ¹³C NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used.

IR Spectroscopy

The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-650 cm^{-1} .

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge (m/z) range of 50-500. The molecular weight of the product can be confirmed by the observation of the protonated molecular ion $[\text{M}+\text{H}]^+$, which for **benzyl vinylcarbamate** is expected at m/z 178.^[1]

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of their synthesized **benzyl vinylcarbamate**, ensuring the integrity of their subsequent research and development activities.

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References

- 1. Benzyl vinylcarbamate CAS#: 84713-20-2 [m.chemicalbook.com]

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